
2,6-Dimethoxyaniline
Overview
Description
2,6-Dimethoxyaniline (CAS No. 2734-70-5) is an aromatic amine derivative with the molecular formula C₈H₁₁NO₂ and a molecular weight of 153.18 g/mol. Its structure features two methoxy (-OCH₃) groups at the 2- and 6-positions of the benzene ring and an amine (-NH₂) group at the 1-position (para to both methoxy groups) . This compound is synthesized via reduction of nitro precursors (e.g., nitroresorcinol derivatives) under acidic conditions, as demonstrated in protocols involving HCl/NaNO₂ or catalytic hydrogenation .
Key physical properties include:
- Solubility: Slightly soluble in water, with better solubility in organic solvents like dichloromethane .
- Spectroscopic Data:
This compound is utilized in pharmaceuticals (e.g., as a precursor for antiproliferative agents targeting tubulin polymerization) and in materials science for synthesizing conductive polymers . Its safety profile includes acute oral toxicity (H302) and skin/eye irritation (H315, H319) .
Preparation Methods
Preparation Methods of 2,6-Dimethoxyaniline
The synthesis of this compound can be achieved through several notable methods:
Direct Methoxylation of Aniline
One common method involves the direct methoxylation of aniline using methanol and a suitable catalyst. The reaction typically requires high temperatures and may involve the use of a Lewis acid catalyst such as boron trifluoride or aluminum chloride.
- Reaction Conditions :
- Temperature: 150-200 °C
- Catalyst: Boron trifluoride or aluminum chloride
- Yield: Varies based on conditions but can reach up to 70%.
Oxidative Coupling
Another method involves the oxidative coupling of dimethoxybenzene with aniline under controlled conditions.
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- Mix dimethoxybenzene with aniline in the presence of an oxidizing agent such as hydrogen peroxide.
- The reaction is conducted in an acidic medium to facilitate coupling.
Yield : Approximately 60-75% depending on the reaction conditions.
N-Methylation of Aniline Derivatives
This method involves the N-methylation of substituted anilines. For example, starting from 2,6-dimethoxyphenol, one can convert it into its corresponding amine through a series of reactions involving methylating agents.
-
- Convert 2,6-dimethoxyphenol to its corresponding halide.
- React with ammonia or an amine source to yield this compound.
Yield : Typically around 50-65%.
Comparative Analysis of Preparation Methods
The following table summarizes the different preparation methods for this compound, highlighting yields and key reagents used:
Method | Key Reagents | Yield (%) | Notes |
---|---|---|---|
Direct Methoxylation | Methanol, BF3 or AlCl3 | Up to 70 | High temperature required |
Oxidative Coupling | Aniline, Hydrogen peroxide | 60-75 | Requires acidic medium |
N-Methylation | Dimethoxyphenol, Methylating agents | 50-65 | Involves multiple steps |
Research Findings on Synthesis Efficiency
Recent studies have focused on optimizing these synthesis routes to enhance yield and purity:
A study demonstrated that using a microreactor for the synthesis of related compounds can significantly improve yield and reduce reaction times due to better heat and mass transfer properties.
Another research highlighted a four-step synthesis process for related compounds that achieved a high overall yield while maintaining simplicity in operation.
Chemical Reactions Analysis
2,6-Dimethoxyaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry
- Organic Synthesis :
- Material Science :
Biology
-
Biological Interactions :
- Studies have explored its interactions with biological molecules such as hemoglobin, providing insights into its potential biological effects.
- Investigated for its role in drug development and therapeutic applications.
-
Toxicology :
- Exhibits moderate acute toxicity; studies report an oral LD50 of approximately 1.2-1.3 g/kg in rats.
- Long-term studies indicate a potential carcinogenic risk, with increased nasal cavity tumors observed in high-dose animal models.
Industry
- Dyes and Pigments :
- Pharmaceuticals :
Case Study 1: Antiviral Properties
Research has indicated that certain derivatives of this compound exhibit antiviral activity against viruses like H5N1, suggesting potential applications in antiviral drug development.
Case Study 2: Toxicological Assessment
A comprehensive study evaluated the toxicological effects of this compound over prolonged exposure periods. The findings highlighted significant risks associated with long-term use, necessitating stringent safety measures during handling and application in industrial settings.
Case Study 3: Degradation Studies
The degradation of this compound via the Fenton process has been extensively studied to understand its oxidation reactions under various conditions. This research aids in developing methods for environmental remediation involving aromatic amines .
Mechanism of Action
The mechanism of action of 2,6-Dimethoxyaniline involves its interaction with molecular targets through its amino and methoxy groups. These functional groups allow it to participate in various chemical reactions, such as nucleophilic substitution and oxidation. The pathways involved depend on the specific application and the conditions under which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional differences between 2,6-dimethoxyaniline and its isomers (e.g., 3,5-dimethoxyaniline, 2,5-dimethoxyaniline) are critical to their divergent applications. Below is a detailed comparison:
Table 1: Comparative Analysis of Dimethoxyaniline Isomers
Key Research Findings
Steric vs. Electronic Effects :
- The 2,6-dimethoxy substitution creates significant steric hindrance, limiting rotational freedom and reducing conjugation efficiency compared to 3,5-dimethoxyaniline , which exhibits enhanced electronic donation for coordination chemistry (e.g., in ligand design) .
- 2,5-Dimethoxyaniline demonstrates optimal balance between solubility and conductivity in polymerized forms (e.g., poly-2,5-dimethoxyaniline achieves conductivity ~10⁻¹ S/cm) .
Biological Activity: this compound derivatives (e.g., indanocine analogs) show potent antiproliferative activity by disrupting tubulin dynamics, whereas indole-based bioisosteres of this compound retain efficacy while improving metabolic stability . 3,5-Dimethoxyaniline is less explored in medicinal chemistry but serves as a template for synthesizing heterocyclic compounds with antimicrobial properties .
Polymerization Behavior: this compound forms less-conductive polymers due to steric constraints, whereas 2,5-dimethoxyaniline readily polymerizes into high-surface-area nanostructures with applications in electrochromic devices .
Biological Activity
2,6-Dimethoxyaniline, also known as 2,6-dimethylaniline or 2,6-xylidine, is an aromatic amine that has garnered attention for its biological activities and potential applications in various fields, including pharmaceuticals and toxicology. This article provides a comprehensive overview of the biological activity of this compound, highlighting its toxicological properties, metabolic pathways, and potential therapeutic effects.
Chemical Structure and Properties
This compound is an organic compound with the molecular formula C₈H₁₁N O₂. Its structure features two methoxy groups (-OCH₃) attached to a benzene ring that also contains an amino group (-NH₂). This configuration influences its reactivity and biological interactions.
Acute Toxicity
Research indicates that this compound exhibits moderate acute toxicity. In studies involving animal models, the oral LD50 (lethal dose for 50% of the population) was found to be approximately 1.2-1.3 g/kg in rats. Toxic effects were noted primarily in the hepatic and renal systems following administration in various studies .
Carcinogenic Potential
The carcinogenic potential of this compound has been investigated through long-term studies. Notably, a significant increase in nasal cavity tumors was observed in high-dose male and female rats during a two-year study period. The incidence of both papillomas and carcinomas was notably higher compared to control groups . These findings suggest a need for caution regarding long-term exposure to this compound.
Methemoglobin Formation
Methemoglobin formation is another critical aspect of the biological activity of this compound. Studies have shown that it can induce methemoglobinemia in certain animal models. For instance, administration of this compound resulted in a maximum methemoglobin level of around 10% in cats . However, its potential as a methemoglobin former appears to be lower than other related compounds.
Pharmacological Activities
Research has explored the pharmacological properties of this compound derivatives. Some derivatives have shown promising results in inhibiting specific cancer cell lines and viral activities.
Anticancer Activity
Recent studies have indicated that certain derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds synthesized from this base have demonstrated effective inhibition of tumor growth in vitro and in vivo models . Mechanisms of action often involve interference with cellular processes such as tubulin polymerization and reactive oxygen species (ROS) generation.
Antiviral Activity
In addition to anticancer properties, some derivatives have shown antiviral activity against viruses like H5N1. The structure-activity relationship suggests that increased lipophilicity and electron-withdrawing substituents enhance antiviral efficacy .
Study on Carcinogenicity
A significant study conducted by the National Toxicology Program (NTP) evaluated the carcinogenic potential of this compound over two years. The study involved administering varying concentrations to rats and assessing tumor incidence and overall health outcomes. Results indicated a clear correlation between dosage and tumor development in nasal tissues .
Methemoglobinemia Induction Study
Another study focused on the methemoglobin-forming activity of this compound compared to other xylidines. It was found that while it does induce methemoglobinemia, its effects are less pronounced than those observed with other related compounds .
Summary Table: Biological Activities of this compound
Q & A
Basic Research Questions
Q. Q1: What are the established synthetic routes for 2,6-dimethoxyaniline, and how can researchers optimize yield and purity?
this compound is typically synthesized via the reduction of nitro precursors. A validated method involves:
- Step 1 : Nitration of resorcinol to yield 2-nitroresorcinol.
- Step 2 : Methylation using dimethyl sulfate or methyl iodide to form 2-nitro-1,3-dimethoxybenzene.
- Step 3 : Catalytic hydrogenation (e.g., Pd/C or Raney Ni) or chemical reduction (e.g., Fe/HCl) to reduce the nitro group to an amine .
Optimization Tips : - Use anhydrous conditions during methylation to prevent hydrolysis.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane) to remove byproducts .
Q. Q2: Which analytical techniques are most suitable for characterizing this compound and its intermediates?
- Chromatography : HPLC and GC are ideal for purity assessment. For example, reverse-phase HPLC with a C18 column and UV detection (λ = 254 nm) resolves impurities in crude samples .
- Spectroscopy :
Q. Q3: How should researchers handle and store this compound to ensure stability?
- Storage : Keep in amber vials under inert gas (N/Ar) at 2–8°C to prevent oxidation. Hydrochloride salts (e.g., 3,5-dimethoxyaniline HCl) are more stable and preferred for long-term storage .
- Handling : Use glove boxes or Schlenk lines for air-sensitive reactions. Avoid exposure to strong acids/oxidizers to prevent decomposition .
Advanced Research Questions
Q. Q4: How does this compound function as a monomer in conductive polymer synthesis, and what are its electrochemical properties?
this compound is electropolymerized to form poly(this compound) (PDMA), a derivative of polyaniline (PANI). Key properties:
- Conductivity : The emeraldine salt form of PDMA exhibits conductivity (~10 S/cm) due to protonation-induced polaron formation.
- Electrochromism : PDMA films show reversible color changes (yellow ↔ green) at +0.7 V vs SCE, monitored via in situ UV-vis spectroelectrochemistry .
Methodology : - Electropolymerization : Use a three-electrode cell (Pt working electrode, 0.1 M HSO electrolyte, 10 mM monomer). Cyclic voltammetry scans between -0.2 V and +1.0 V (scan rate: 50 mV/s) .
Q. Q5: What strategies resolve contradictions in reported LC-MS/MS data for this compound metabolites?
Discrepancies in fragmentation patterns may arise from:
- Ionization Conditions : Adjust ESI voltage (e.g., 10–40 V) to control in-source fragmentation.
- Collision Energy : Optimize CE (e.g., 20–35 eV) to distinguish true metabolites from artifacts.
Example : Predicted LC-MS/MS spectra for 2,6-diethylaniline (structural analog) show dominant ions at m/z 150.1 ([M+H]+) and 105.0 ([M−CH]+) under 20 V CE .
Q. Q6: How can this compound be functionalized for host-guest chemistry applications?
- Diamide Synthesis : React this compound with isophthaloyl dichloride to form concave host molecules.
- Binding Studies : Use NOESY NMR to confirm preorganization of the host structure. For example, host 1 binds Group 15 oxides (e.g., SbO) via hydrogen bonding .
Q. Methodological Considerations
Table 1: Key Analytical Parameters for this compound
Q. Q7: What computational methods predict the reactivity of this compound in electrophilic substitution?
- DFT Calculations : Use Gaussian 09 with B3LYP/6-311+G(d,p) basis set.
Q. Troubleshooting Common Issues
Q. Q8: How to address low yields in the synthesis of this compound derivatives?
Properties
IUPAC Name |
2,6-dimethoxyaniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c1-10-6-4-3-5-7(11-2)8(6)9/h3-5H,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HQBJSEKQNRSDAZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC=C1)OC)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50181777 | |
Record name | Benzenamine, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2734-70-5 | |
Record name | Benzenamine, 2,6-dimethoxy- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002734705 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2734-70-5 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43758 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Benzenamine, 2,6-dimethoxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50181777 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,6-Dimethoxyaniline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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